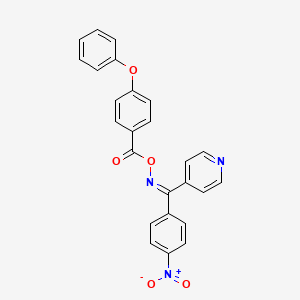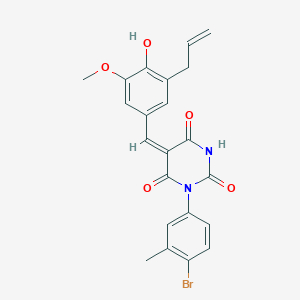![molecular formula C21H26N4O5S B3910320 N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3910320.png)
N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, also known as MPPEE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of piperazine derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been shown to modulate the activity of certain neurotransmitter receptors such as serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. In cancer research, N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been reported to inhibit the activity of certain enzymes involved in cell proliferation and induce cell cycle arrest and apoptosis. In cardiovascular disease, N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been found to activate certain potassium channels in blood vessels, leading to vasodilation and a decrease in blood pressure.
Biochemical and physiological effects:
N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. In neuroscience, N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been reported to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain, leading to anxiolytic and antidepressant effects. In cancer research, N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been found to inhibit the activity of certain enzymes involved in cell proliferation, leading to a decrease in cancer cell growth and induction of apoptosis. In cardiovascular disease, N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been shown to induce vasodilation and reduce blood pressure, leading to improved blood flow and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic properties in various fields. However, there are also limitations to its use, including its potential toxicity and side effects, as well as the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, including further investigation of its mechanism of action and potential therapeutic applications in various fields. In neuroscience, N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide could be studied further for its potential use in the treatment of anxiety and depression, as well as other mood disorders. In cancer research, N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide could be investigated further for its potential use as an anticancer agent, either alone or in combination with other chemotherapy drugs. In cardiovascular disease, N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide could be studied further for its potential use in the treatment of hypertension and other cardiovascular disorders. Overall, N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has shown promising potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been studied for its potential therapeutic properties in various fields such as neuroscience, cancer research, and cardiovascular disease. In neuroscience, N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression. In cancer research, N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been reported to inhibit the growth of certain cancer cells and induce apoptosis, suggesting its potential as an anticancer agent. In cardiovascular disease, N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been found to have vasodilatory effects and reduce blood pressure, indicating its potential use in the treatment of hypertension.
Propriétés
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-30-18-9-7-17(8-10-18)23-21(27)20(26)22-11-12-24-13-15-25(16-14-24)31(28,29)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJFFKXWLWLRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B3910240.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B3910243.png)
![3-bromo-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3910247.png)

![N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B3910250.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B3910252.png)
![N-{1-(1H-benzimidazol-2-yl)-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B3910253.png)
![N'-[(2-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3910278.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B3910284.png)



![N'-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3910306.png)
![[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B3910315.png)